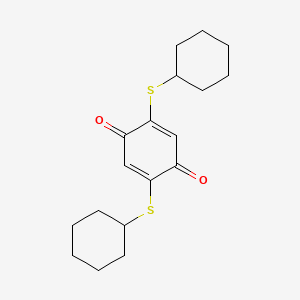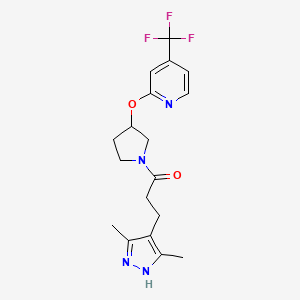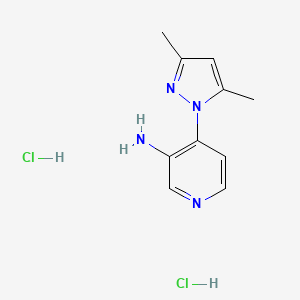
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a naphthalene ring, and a dimethoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Dimethylamino Intermediate: The initial step may involve the alkylation of dimethylamine with a suitable halogenated naphthalene derivative to form the dimethylamino-naphthalene intermediate.
Coupling with Benzamide: The intermediate is then coupled with 3,5-dimethoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride could reduce the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with similar structures have been investigated for their potential pharmacological activities. They may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
作用机制
The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
N-(2-(dimethylamino)-2-(phenyl)ethyl)-3,5-dimethoxybenzamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide: Similar structure but with a single methoxy group on the benzamide moiety.
Uniqueness
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide is unique due to the presence of both the naphthalene ring and the dimethoxybenzamide moiety. This combination of structural features may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-25(2)22(21-11-7-9-16-8-5-6-10-20(16)21)15-24-23(26)17-12-18(27-3)14-19(13-17)28-4/h5-14,22H,15H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWVMYNDXHMEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)


![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)


![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)
